molecular formula C18H25FN4O B2597479 N-(1-cyano-1,2-dimethylpropyl)-2-{[2-fluoro-6-(pyrrolidin-1-yl)phenyl]amino}acetamide CAS No. 1311919-57-9

N-(1-cyano-1,2-dimethylpropyl)-2-{[2-fluoro-6-(pyrrolidin-1-yl)phenyl]amino}acetamide

Cat. No.: B2597479
CAS No.: 1311919-57-9
M. Wt: 332.423
InChI Key: JOCXZSZEJVFDPC-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-{[2-fluoro-6-(pyrrolidin-1-yl)phenyl]amino}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyano group, a fluorinated aromatic ring, and a pyrrolidine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-{[2-fluoro-6-(pyrrolidin-1-yl)phenyl]amino}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, followed by their coupling under specific conditions. Common reagents used in the synthesis include fluorinated aromatic amines, cyanoalkylating agents, and pyrrolidine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired scale and efficiency. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1,2-dimethylpropyl)-2-{[2-fluoro-6-(pyrrolidin-1-yl)phenyl]amino}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary based on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-{[2-fluoro-6-(pyrrolidin-1-yl)phenyl]amino}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-{[2-fluoro-6-(pyrrolidin-1-yl)phenyl]amino}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-cyano-1,2-dimethylpropyl)-2-{[2-fluoro-6-(pyrrolidin-1-yl)phenyl]amino}acetamide is unique due to its combination of a cyano group, fluorinated aromatic ring, and pyrrolidine moiety. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(2-fluoro-6-pyrrolidin-1-ylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN4O/c1-13(2)18(3,12-20)22-16(24)11-21-17-14(19)7-6-8-15(17)23-9-4-5-10-23/h6-8,13,21H,4-5,9-11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCXZSZEJVFDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CNC1=C(C=CC=C1F)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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